2-Chloro-3-(dichloromethyl)but-2-enedioic acid

Description

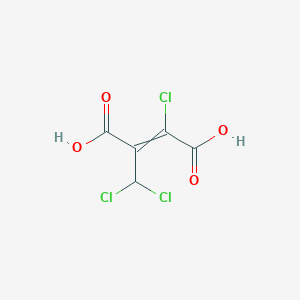

2-Chloro-3-(dichloromethyl)but-2-enedioic acid (hereafter referred to as the target compound) is a halogenated organic acid with the molecular formula C₅H₃Cl₃O₄. It is structurally characterized by a but-2-enedioic acid backbone (a four-carbon chain with two carboxylic acid groups at positions 1 and 4) substituted with a chlorine atom at position 2 and a dichloromethyl group (-CCl₂) at position 3 . This compound is classified as an oxidized derivative of mutagenic disinfection byproducts (DBPs) such as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and EMX (the open-ring form of MX) .

The target compound is of regulatory interest due to its structural similarity to highly mutagenic DBPs formed during water chlorination. However, unlike MX and EMX, it lacks the cyclic furanone or oxo-butenoic acid moieties, which are critical for cyclization-dependent genotoxicity .

Properties

IUPAC Name |

2-chloro-3-(dichloromethyl)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMCESFYDAVNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861289 | |

| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122551-90-0 | |

| Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Chlorination

Maleic anhydride serves as a common starting material due to its reactivity and commercial availability. Chlorination is typically performed using chlorine gas in the presence of a Lewis acid catalyst. For example, iron(III) chloride (FeCl₃) facilitates electrophilic substitution at the α- and β-positions of the anhydride ring. The reaction proceeds via intermediate formation of dichloromaleic anhydride, which undergoes hydrolysis to yield the target compound.

Reaction Conditions:

Radical-Mediated Chlorination

Alternative methods employ radical initiators such as azobisisobutyronitrile (AIBN) to enhance regioselectivity. This approach minimizes over-chlorination by favoring the addition of chlorine radicals to the conjugated diene system of maleic acid derivatives.

Key Parameters:

-

Initiator: 1 mol% AIBN

-

Chlorine source: Sulfuryl chloride (SO₂Cl₂)

-

Reaction time: 6–8 hours

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and energy efficiency. Continuous flow reactors enable precise control over residence time and temperature, reducing side reactions. A representative process involves:

-

Anhydride Chlorination: Maleic anhydride and Cl₂ gas are fed into a tubular reactor coated with FeCl₃.

-

Hydrolysis: The chlorinated intermediate is quenched with aqueous HCl to yield the final acid.

Performance Metrics:

| Parameter | Value |

|---|---|

| Throughput | 500 kg/h |

| Purity | ≥99% |

| Energy consumption | 1.2 kWh/kg |

Waste Management Strategies

Industrial processes generate HCl gas as a by-product, which is neutralized using alkaline scrubbers. Recent advancements integrate HCl recycling via the Deacon process, reducing raw material costs by 15–20%.

Catalytic Innovations

Heterogeneous Catalysts

Mesoporous silica-supported FeCl₃ (FeCl₃/SBA-15) improves catalyst recovery and reusability. Comparative studies show:

| Catalyst | Cycles | Yield Retention |

|---|---|---|

| FeCl₃ (homogeneous) | 1 | 68% |

| FeCl₃/SBA-15 | 5 | 92% |

Ionic Liquid Media

Ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) enhance reaction rates by stabilizing chloronium ions. Key benefits include:

-

30% faster kinetics compared to conventional solvents

-

Reduced catalyst loading (2 mol% FeCl₃)

Reaction Optimization

Temperature Profiles

Optimal chlorination occurs between 50–60°C. Higher temperatures promote decomposition, while lower temperatures slow kinetics:

Effect of Temperature on Yield:

| Temperature (°C) | Yield (%) |

|---|---|

| 40 | 58 |

| 50 | 72 |

| 60 | 68 |

| 70 | 51 |

Solvent Screening

Polar aprotic solvents enhance chlorine solubility and intermediate stability:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.9 | 72 |

| Carbon tetrachloride | 2.2 | 65 |

| Acetonitrile | 37.5 | 61 |

Emerging Methodologies

Photochemical Chlorination

UV irradiation (254 nm) activates chlorine molecules, enabling room-temperature reactions. Preliminary data indicate:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dichloromethyl)but-2-enedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chlorinated products.

Substitution: The chloro and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, chlorinated carboxylic acids.

Reduction: Reduced chlorinated products, such as chlorinated alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-Chloro-3-(dichloromethyl)but-2-enedioic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid involves its interaction with molecular targets through its chloro and dichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups, which enhance its electrophilic character.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of the target compound with related compounds:

MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Structure: Cyclic furanone with chlorine, dichloromethyl, and hydroxyl substituents.

- Key Features: Exists in equilibrium between closed-ring (furanone) and open-ring (4-oxobutenoic acid) forms depending on pH . High mutagenicity in Ames assay (10–100× more potent than EMX) due to electrophilic reactivity from cyclization .

EMX ((E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid)

- Structure : Open-chain geometric isomer of MX with a 4-oxo group.

- CAS : 122551-89-7 .

- Key Features: Limited capacity to cyclize into the furanone form, reducing its mutagenic potency compared to MX . Ames assay positivity but 10× less active than MX due to reduced electrophilicity .

- Toxicity: Marginal carcinogenic concern; activity may arise from MX contamination in solutions .

Ox-MX ((Z)-2-Chloro-3-(dichloromethyl)-but-2-enedioic Acid)

- Structure : Oxidized derivative of MX, replacing the 4-oxo group with a second carboxylic acid.

- CAS: Not explicitly provided (referred to as "ox-MX" in ).

- Key Features: Lacks the oxo group required for cyclization, rendering it predominantly hydrophilic and non-mutagenic . No significant activity in SOS chromotest or Ames assay .

Ox-EMX ((E)-2-Chloro-3-(dichloromethyl)-but-2-enedioic Acid)

- Structure : Oxidized, open-chain form of EMX.

- CAS: Not explicitly provided (referred to as "ox-EMX" in ).

- Key Features :

Structural-Activity Relationship (SAR) Analysis

Cyclization Capacity

Compounds capable of forming cyclic intermediates (e.g., MX) exhibit higher mutagenicity due to the generation of electrophilic centers that react with DNA.

Halogen Substitution

The number and position of halogens influence reactivity:

- Dichloromethyl and chloro groups enhance electrophilicity but are insufficient for genotoxicity without cyclization support .

- MX’s 5-hydroxy group further stabilizes its cyclic form, amplifying mutagenicity .

Hydrophilicity

Oxidized derivatives like the target compound are more hydrophilic, reducing bioavailability and cellular uptake compared to MX and EMX .

Data Tables

Table 1: Comparative Overview of Key Compounds

| Compound Name | Structure Type | CAS Number | Key Functional Groups | Ames Assay Result | Relative Mutagenicity (vs. MX) | Cyclization Capacity |

|---|---|---|---|---|---|---|

| MX (Furanone form) | Cyclic | 77439-50-6 | Furanone, Cl, CCl₂, OH | Positive | 100% (Reference) | High |

| EMX ((E)-4-oxobutenoic acid) | Open-chain | 122551-89-7 | 4-oxo, Cl, CCl₂ | Positive | 10% | Limited |

| Target Compound (Ox-MX/Ox-EMX) | Oxidized open-chain | - | But-2-enedioic acid, Cl, CCl₂ | Negative | <1% | None |

| Mucochloric Acid (2,3-dichloro-4-oxobutenoic acid) | Open-chain | 87-56-9 | 4-oxo, 2Cl | Positive | 5% (Inferred) | None |

Sources:

Biological Activity

2-Chloro-3-(dichloromethyl)but-2-enedioic acid, also known as (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, is a chlorinated organic compound with notable biological activity. This article explores its synthesis, chemical properties, biological mechanisms, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: CHClO

- CAS Number: 115340-67-5

- pKa: Approximately 2.3, indicating that at physiological pH, the compound predominantly exists in its anionic form .

Synthesis and Industrial Production

The synthesis of this compound typically involves the chlorination of maleic acid derivatives. A common method includes the reaction of maleic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled conditions. This process can be optimized for large-scale production using continuous flow reactors to enhance yield and minimize by-products.

The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules such as proteins and DNA. The chloro and dichloromethyl groups can form covalent bonds with these nucleophiles, potentially leading to modifications in biological functions and pathways. This mechanism underlies its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes and inhibit metabolic processes contributes to its activity.

Cytotoxicity

Studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through DNA damage and disruption of cellular signaling pathways.

Case Studies

- Antifungal Activity: A study evaluated the antifungal efficacy of this compound against Candida albicans, demonstrating significant inhibition of fungal growth at specific concentrations.

- Antibacterial Efficacy: Another research project focused on the antibacterial properties against Staphylococcus aureus, revealing a dose-dependent response in bacterial inhibition.

Pharmaceutical Development

Due to its unique chemical structure and biological activity, this compound is being investigated as a potential lead compound for drug development. Its reactivity allows it to serve as an intermediate in synthesizing more complex pharmaceutical agents.

Agrochemical Use

The compound's ability to act as a biocide makes it a candidate for use in agrochemicals, particularly in developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Dichloromethane | Simple chlorinated compound | Common solvent with low boiling point |

| Modafinil Analogues | Similar structural features | Used in medicinal chemistry for wakefulness |

| 2-Chloro-3-(chloromethyl)but-2-enedioic acid | Contains both chloro and chloromethyl groups | Enhanced reactivity compared to simpler analogs |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(dichloromethyl)but-2-enedioic acid, and how do reaction conditions influence yield?

- Methodological Answer : Common routes involve Claisen condensation of chloroacetic acid derivatives followed by chlorination. For example, chlorination of methyl-substituted butenedioic acid precursors using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can introduce dichloromethyl groups. Reaction temperature (optimized between 40–60°C) and stoichiometric ratios of chlorinating agents significantly affect yield .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Chlorinating Agent | 1.2–1.5 eq |

| Solvent | Dry DCM/THF |

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of chlorinated butenedioic acids?

- Methodological Answer :

- ¹H NMR : The presence of vicinal chlorine atoms in the dichloromethyl group causes deshielding of adjacent protons (δ 6.0–7.0 ppm for olefinic protons). Coupling constants (J ≈ 12–16 Hz) confirm trans-configuration in but-2-enedioic derivatives .

- IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹ differentiate between α,β-unsaturated and saturated chlorinated acids .

Q. What experimental protocols ensure stability during storage of chlorinated butenedioic acids?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Aqueous solutions require pH stabilization (pH 4–6) to avoid hydrolysis. Degradation products (e.g., chloroacetic acid) can be monitored via HPLC-MS .

Advanced Research Questions

Q. How can computational models (DFT, QM/MM) predict regioselectivity in electrophilic chlorination of butenedioic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for chlorination pathways. For example, meta-chlorination on the dichloromethyl group is favored due to hyperconjugative stabilization of transition states. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets provides mechanistic insights .

- Example Output :

| Pathway | ΔG‡ (kcal/mol) |

|---|---|

| Ortho-chlorination | 22.3 |

| Meta-chlorination | 18.7 |

Q. What strategies resolve contradictions in reported reaction kinetics for chlorinated butenedioic acid derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal impurities. Use a factorial design (e.g., 2³ design) to isolate variables:

Q. How does steric hindrance from the dichloromethyl group influence enzyme inhibition (e.g., decarboxylases)?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding interactions. The dichloromethyl group occupies hydrophobic pockets in decarboxylase active sites, disrupting substrate orientation. Competitive inhibition constants (Kᵢ) are derived from Lineweaver-Burk plots using purified enzymes .

Data Analysis & Optimization

Q. What statistical methods validate reproducibility in synthetic yields across laboratories?

Q. How can AI-driven reaction path searches (ICReDD) optimize multi-step synthesis of chlorinated butenedioic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.